1-cyclopropyl-4-methoxybenzene
Overview
Description
1-cyclopropyl-4-methoxybenzene, also known as this compound, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic aromatic odor. This compound is part of the anisole family, where a methoxy group is attached to a benzene ring, and in this case, a cyclopropyl group is also attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-4-methoxybenzene can be synthesized through several methods. One common method involves the cyclopropylation of anisole using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure the formation of the cyclopropyl group on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated anisole derivatives.
Scientific Research Applications
1-cyclopropyl-4-methoxybenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of fragrances and as a precursor in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-methoxybenzene involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the methoxy group.
4-Methoxytoluene: Contains a methoxy group but lacks the cyclopropyl group.
4-Cyclopropylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
1-cyclopropyl-4-methoxybenzene is unique due to the presence of both the cyclopropyl and methoxy groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-cyclopropyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193314 | |
Record name | 4-Cyclopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4030-17-5 | |
Record name | 4-Cyclopropylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-cyclopropylanisole metabolized in the liver?
A1: Research using liver microsomes from rats has shown that 4-cyclopropylanisole (1b) is primarily metabolized via O-demethylation when exposed to phenobarbital-induced microsomes. [] This metabolic pathway accounts for approximately 90% of the compound's breakdown. Additionally, benzylic hydroxylation was observed as a minor metabolic pathway. [] Notably, no other metabolites were detected in this study. []
Q2: Does 4-cyclopropylanisole act as a suicide substrate for cytochrome P450 enzymes?
A2: While some cyclopropyl-containing compounds are known to act as suicide substrates for cytochrome P450 enzymes, research suggests that this is not the case for 4-cyclopropylanisole. Studies investigating the metabolism of both 4-cyclopropylanisole and the structurally related compound cyclopropylbenzene (1a) found that metabolite formation and any observed enzyme inactivation can be explained by conventional cytochrome P450 reaction mechanisms. [] These findings suggest that neither compound participates in electron abstraction processes that are characteristic of suicide substrates. []
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